![molecular formula C29H33O16P B1257230 [4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B1257230.png)

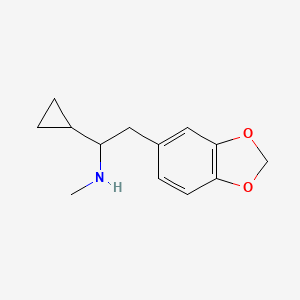

[4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

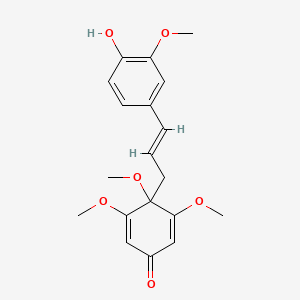

Etoposide phosphate is a water-soluble ester of etoposide, a semi-synthetic derivative of podophyllotoxin. It is primarily used as an antineoplastic agent in chemotherapy for various types of cancer, including testicular cancer, lung cancer, lymphoma, leukemia, and ovarian cancer . The compound is known for its ability to inhibit DNA synthesis by forming a complex with topoisomerase II and DNA, leading to DNA strand breaks and cell death .

Vorbereitungsmethoden

Etoposide phosphate is synthesized through a series of chemical reactions. The synthetic route involves blocking the hydroxyl groups of the saccharide moiety of etoposide with halogenoacetyl groups, followed by phosphorylation at the 4’-position, and finally removing the halogenoacetyl groups in the presence of an amine . Industrial production methods typically involve the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Etoposide phosphate undergoes several types of chemical reactions, including:

Oxidation: Etoposide phosphate can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: Etoposide phosphate can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. .

Wissenschaftliche Forschungsanwendungen

Etoposide phosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase inhibitors.

Biology: Researchers use etoposide phosphate to investigate the cellular processes involved in DNA damage and repair.

Medicine: The compound is extensively used in clinical trials and studies to develop new cancer therapies.

Industry: Etoposide phosphate is used in the pharmaceutical industry for the production of chemotherapy drugs

Wirkmechanismus

Etoposide phosphate exerts its effects by inhibiting DNA topoisomerase II, an enzyme that helps in the relaxation of supercoiled DNA. By forming a complex with topoisomerase II and DNA, etoposide phosphate induces breaks in double-stranded DNA and prevents the repair of these breaks. This leads to the accumulation of DNA damage, ultimately causing cell death. The compound primarily affects the G2 and S phases of the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Etoposide phosphate is unique among topoisomerase inhibitors due to its water solubility and ability to be administered intravenously. Similar compounds include:

Etoposide: The parent compound of etoposide phosphate, used in similar cancer treatments.

Teniposide: Another podophyllotoxin derivative with similar mechanisms of action but different pharmacokinetic properties.

Doxorubicin: A topoisomerase II inhibitor with a broader spectrum of activity but higher toxicity. Etoposide phosphate stands out due to its improved solubility and reduced risk of precipitation during administration .

Eigenschaften

IUPAC Name |

[4-[5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQODXNTTZAGID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33O16P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(14S,17Z,27S)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1257147.png)

![[1-[[1-(5-Chloro-2-pyridinyl)-2-pyrrolyl]methyl]-3-piperidinyl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B1257150.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-nitrophenyl)urea](/img/structure/B1257151.png)

![[3-[[(2S,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxy-propyl] (E)-octadec-9-enoate](/img/structure/B1257156.png)

![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-thiazolecarboxamide](/img/structure/B1257159.png)

![3-bromo-N-[2-[(3R,6S)-6-[(4-methoxyphenyl)methyl]-3-(phenylmethyl)-2,3,5,6-tetrahydroimidazo[1,2-a]imidazol-7-yl]ethyl]-4-methylbenzamide](/img/structure/B1257167.png)

![4-[(3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B1257169.png)